3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-indazole
Description
This compound is a heterocyclic small molecule featuring a 4,5,6,7-tetrahydro-1H-indazole core linked to a piperidine-1-carbonyl group. The piperidine moiety is further substituted with a pyrimidin-2-yloxy chain bearing a 1-methyl-1H-pyrazol-4-yl group.
Properties
IUPAC Name |
[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-27-13-15(12-24-27)14-10-22-21(23-11-14)30-16-6-8-28(9-7-16)20(29)19-17-4-2-3-5-18(17)25-26-19/h10-13,16H,2-9H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFKMDSBHJQXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=NNC5=C4CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-indazole is a complex compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a tetrahydro-indazole core linked to a piperidine moiety and a pyrimidine derivative. The presence of the pyrazole ring contributes to its unique chemical properties, enhancing its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibition of phospholipase A2 (PLA2), which is crucial in inflammatory responses and cell membrane remodeling .
- Receptor Modulation : It is hypothesized that the compound interacts with various receptors, potentially modulating their activity. This interaction could lead to altered signaling pathways that affect cellular responses.
- Antifungal Activity : Similar compounds have demonstrated antifungal properties by disrupting fungal cell membranes or inhibiting key metabolic processes within fungal cells .
Pharmacological Effects
The following table summarizes the biological activities reported for structurally related compounds:
Study on Antifungal Properties
A study published in PubMed Central explored the antifungal activity of similar pyrazole-containing compounds against Candida species. The results indicated that these compounds exhibited significant antifungal activity with minimum inhibitory concentrations (MIC) ranging from 0.06 to 8 μg/mL, suggesting strong potential for developing antifungal treatments .
Study on Enzyme Inhibition
Another research article investigated the inhibition of PLA2 by various compounds, including those structurally related to our target compound. The findings revealed that specific derivatives could inhibit PLA2 with IC50 values below 1 mM, indicating a promising avenue for anti-inflammatory drug development .
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the potential of compounds similar to this indazole derivative in the treatment of cancer. For instance, the development of irreversible inhibitors targeting the epidermal growth factor receptor (EGFR) mutations has been a significant focus. Compounds with similar structural motifs have shown efficacy against drug-resistant forms of EGFR, particularly the T790M mutation found in non-small cell lung cancer (NSCLC) patients .
Neurological Disorders
The compound's structural characteristics suggest potential applications in treating neurological disorders. For example, derivatives with piperidine and pyrazole moieties are being explored as glycine transporter inhibitors, which could be beneficial in conditions like schizophrenia and other cognitive disorders .
Anti-inflammatory Properties
Compounds featuring indazole structures have been reported to exhibit anti-inflammatory effects. The unique combination of the piperidine and pyrimidine components may enhance these properties, offering a pathway for developing novel anti-inflammatory drugs.
Case Study 1: EGFR Inhibitors
A study focused on designing irreversible inhibitors for EGFR highlighted the importance of structural modifications similar to those present in this compound. The research demonstrated that optimizing binding affinities could lead to significant improvements in selectivity against mutant forms while minimizing off-target effects .
Case Study 2: Glycine Transporter Inhibition
Research into glycine transporter inhibitors has shown that modifying existing compounds with similar frameworks can yield effective treatments for schizophrenia. The incorporation of specific substituents on the piperidine ring has been linked to enhanced activity against glycine transporters, suggesting that our compound may also possess similar capabilities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs based on shared structural motifs (pyrazole, pyrimidine, piperidine/piperazine) and bioactivity profiles.
Structural and Functional Analogues
Key Comparative Insights
Structural Complexity and Binding Potential
- The target compound integrates a saturated indazole core, which may enhance conformational rigidity compared to unsaturated analogs like Compound 2 () . This rigidity could improve binding specificity in enzymatic pockets .
Bioactivity Hypotheses
- The 1-methylpyrazole substituent in the target compound mirrors the 1-isopropylpyrazole in 22b (), a known kinase inhibitor. This suggests the target may similarly target ATP-binding pockets in kinases .
- Compared to 4i () , which incorporates a coumarin fluorophore, the target lacks fluorescence but may exhibit superior membrane permeability due to reduced polar surface area .
Preparation Methods
Cyclization via Hydrazine and Cyclohexanone Derivatives
The tetrahydroindazole core is synthesized through cyclization of a cyclohexanone derivative with hydrazine hydrate. For example, refluxing cyclohexanone with hydrazine in ethanol yields 4,5,6,7-tetrahydro-1H-indazole. Modifications include using substituted cyclohexanones to introduce functional groups at specific positions.
Reaction Conditions :
-
Reactants : Cyclohexanone (1.0 equiv), hydrazine hydrate (1.2 equiv).
-
Solvent : Ethanol, reflux for 12–16 hours.
Preparation of 4-{[5-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine
Synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-ol
The pyrimidine-pyrazole fragment is synthesized via Suzuki-Miyaura coupling. A halogenated pyrimidine (e.g., 2-chloro-5-iodopyrimidine) reacts with 1-methyl-1H-pyrazol-4-ylboronic acid under palladium catalysis.
Reaction Conditions :
Ether Formation with Piperidine
The hydroxyl group on pyrimidin-2-ol undergoes SNAr with 4-chloropiperidine. Using a strong base like NaH in DMF facilitates the substitution.
Reaction Conditions :
-
Reactants : 5-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-ol (1.0 equiv), 4-chloropiperidine (1.5 equiv).
-
Base : NaH (2.0 equiv).
-
Solvent : DMF, 100°C, 8 hours.
Amide Bond Formation
Activation of the Piperidine Carboxylic Acid
The piperidine intermediate is converted to its acyl chloride using thionyl chloride or coupled directly via carbodiimide reagents (e.g., EDCl/HOBt).
Reaction Conditions :
-
Reactants : 4-{[5-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine (1.0 equiv), 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (1.2 equiv).
-
Coupling Agent : EDCl (1.5 equiv), HOBt (1.5 equiv).
-
Solvent : DCM, RT, 12 hours.
Optimization and Challenges
Regioselectivity in Pyrimidine Substitution
The position of the pyrazole group on the pyrimidine ring is critical. Using directing groups (e.g., nitro) or meta-directing substituents ensures correct regiochemistry during coupling.
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for cyclization steps. For example, forming the indazole core under microwave conditions (150°C, 30 minutes) improves yields to 85–90%.
Analytical Data and Characterization
Spectroscopic Confirmation
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound in academic settings?
To optimize synthesis, prioritize controlling reaction conditions (temperature, pH, solvent polarity) and selecting catalysts for regioselectivity. For example, pyrazole-fused heterocycles often require stepwise coupling of intermediates, such as pyrimidin-2-yl-oxy-piperidine and tetrahydroindazole precursors. Reaction monitoring via TLC/HPLC ensures intermediate purity, while recrystallization or column chromatography improves final yield. Catalysts like iodine or acetic acid can enhance cyclization efficiency in pyrazole ring formation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?
- NMR : Use H and C NMR to confirm regiochemistry of pyrazole and pyrimidine rings, focusing on coupling constants (e.g., Hz for pyrazole protons) .
- HRMS : Validate molecular weight and fragmentation patterns, particularly for labile groups like the piperidine-carbonyl linkage .
- HPLC-PDA : Monitor reaction progress and quantify impurities (>95% purity threshold for biological assays) .
Q. How can Design of Experiments (DOE) methodologies improve reaction yield and reproducibility?
DOE minimizes trial-and-error by systematically varying factors (e.g., molar ratios, temperature). For example:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Catalyst loading | 0.5–2.0 mol% | 1.2 mol% |
| Central Composite Design (CCD) identifies interactions between variables, reducing required experiments by 40–60% while maximizing yield . |
Advanced Research Questions
Q. How can computational reaction path search methods accelerate the design of novel derivatives?
The ICReDD approach integrates quantum chemical calculations (e.g., DFT for transition-state modeling) with experimental data to predict feasible reaction pathways. For example:
- Reaction Network Analysis : Identify low-energy pathways for piperidine-carbonyl coupling using Gaussian 16.
- Machine Learning : Train models on existing pyrazole-pyrimidine reaction datasets to predict regioselectivity in new analogs .
Q. What strategies resolve contradictions between computational predictions of bioactivity and experimental assay results?
- Free-Energy Perturbation (FEP) : Refine docking poses by simulating ligand-protein dynamics (e.g., kinase binding pockets).
- Meta-Analysis : Compare IC values across multiple assays (e.g., enzyme vs. cell-based) to identify off-target effects. Discrepancies may arise from solubility differences or metabolite interference .
Q. How are Structure-Activity Relationship (SAR) studies conducted for pyrazole-pyrimidine hybrids?
| Structural Feature | Modification | Impact on Activity |
|---|---|---|
| Pyrimidin-2-yl-oxy group | Replacement with morpholine | ↓ Kinase inhibition |
| Piperidine-carbonyl linker | Substituent at C4 (e.g., methyl vs. phenyl) | ↑ Solubility, ↓ cytotoxicity |
| Tetrahydroindazole core | Ring saturation (4,5,6,7-tetrahydro vs. fully aromatic) | Alters conformational flexibility and binding kinetics . |
Q. What are the challenges in determining the 3D conformation of the piperidine-carbonyl linkage?
- X-ray Crystallography : Limited by crystal growth difficulties; use co-crystallization with bromine derivatives.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on rotational barriers. The carbonyl group adopts a semi-planar conformation to minimize steric clash with the tetrahydroindazole moiety .
Q. How should researchers analyze discrepancies between in vitro and in vivo pharmacological data?
- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., CYP450 assays).
- Tissue Distribution Studies : Use radiolabeled analogs to track compound accumulation in target organs.
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites contributing to efficacy/toxicity mismatches .
Q. Methodological Notes
- Advanced Tools : ICReDD (computational), FEP (dynamics), CCD (DOE) .
- Key References : Synthesis (), SAR (), computational ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
